Cyanidin-3-O-beta-glucopyranoside, a prominent anthocyanin, is a flavonoid glycoside derived from cyanidin. It is recognized for its vivid coloration and potential health benefits, including antioxidant and anti-inflammatory properties. This compound is primarily found in various fruits, vegetables, and flowers, contributing to their pigmentation.
Cyanidin-3-O-beta-glucopyranoside is predominantly sourced from plants such as berries (e.g., blackberries, blueberries), red cabbage, and grapes. These sources are rich in anthocyanins, which are responsible for the red, purple, and blue hues in many fruits and vegetables. The compound is synthesized in plants through the flavonoid biosynthetic pathway, where it plays a crucial role in attracting pollinators and protecting against UV radiation.
Cyanidin-3-O-beta-glucopyranoside belongs to the class of compounds known as flavonoids, specifically under the subcategory of anthocyanins. It is classified as a glycoside due to the presence of a sugar moiety (beta-glucopyranoside) attached to the cyanidin aglycone.
The synthesis of cyanidin-3-O-beta-glucopyranoside can be achieved through both natural extraction from plant sources and synthetic methods involving metabolic engineering.
In engineered systems, a combinatorial approach is often employed where multiple genes are expressed under various promoters to optimize production yields. For example, strains engineered with anthocyanidin synthase from Petunia hybrida and flavonoid 3-O-glycosyltransferase from Arabidopsis thaliana have demonstrated significant production levels when supplemented with specific substrates like catechins and glucose .
Cyanidin-3-O-beta-glucopyranoside has a complex structure characterized by its aglycone (cyanidin) linked to a glucose molecule at the C-3 position. The molecular formula is , with a molar mass of approximately 449.4 g/mol.
The structural configuration includes:
Cyanidin-3-O-beta-glucopyranoside participates in several chemical reactions:
The stability of cyanidin-3-O-beta-glucopyranoside under varying pH levels has been extensively studied. Its color shifts can be quantified using colorimetry and spectrophotometry techniques . These reactions are essential for understanding its behavior in food products and biological systems.
Cyanidin-3-O-beta-glucopyranoside exerts its biological effects primarily through interactions with cellular receptors and pathways:
Studies indicate that oral administration of cyanidin-3-O-beta-glucopyranoside can reduce plasma triglycerides and improve glucose tolerance in animal models . Its mechanism involves modulation of metabolic pathways related to lipid metabolism.
Relevant data includes:
Cyanidin-3-O-beta-glucopyranoside has numerous scientific applications:
Cyanidin-3-O-β-glucopyranoside (C3G) exhibits multi-target enzyme inhibition, critically influencing neurodegenerative and metabolic pathways. Its broad inhibitory profile stems from direct interactions with catalytic sites and allosteric modulation.
C3G inhibits MAO-A (IC₅₀ = 7.6 μM), a key enzyme degrading serotonin and norepinephrine, potentially alleviating depressive disorders [4] [7]. It also suppresses FAAH (IC₅₀ = 152.1 μM), an endocannabinoid-degrading enzyme, enhancing endogenous neuroprotective signaling [4]. This dual inhibition modulates monoaminergic and endocannabinoid systems, offering a combinatorial approach to neuroprotection.
C3G targets carbohydrate metabolism enzymes, inhibiting α-glucosidase (IC₅₀ = 479.8 μM) to delay glucose absorption and DPP-4 (IC₅₀ = 125.1 μM) to prolong incretin activity [4]. This reduces postprandial hyperglycemia and enhances insulin secretion, positioning C3G as a natural antidiabetic agent.
Table 1: Enzyme Inhibition Profile of C3G
Enzyme | Biological Role | IC₅₀ (μM) | Therapeutic Implication |
---|---|---|---|
MAO-A | Neurotransmitter catabolism | 7.6 | Antidepressant/neuroprotection |
FAAH | Endocannabinoid degradation | 152.1 | Neuroinflammation reduction |
α-Glucosidase | Carbohydrate digestion | 479.8 | Postprandial glucose control |
DPP-4 | Incretin degradation | 125.1 | Insulin secretion enhancement |
C3G’s antioxidative efficacy arises from its redox-active phenolic structure, enabling electron donation and metal chelation.
C3G scavenges superoxide radicals (O₂˙⁻) more efficiently than hydroxyl radicals (˙OH), attributed to its catechol moiety in the B-ring [6]. In the xanthine/xanthine oxidase system, it outperforms gallic acid in O₂˙⁻ neutralization, preventing oxidative chain reactions [4]. However, its ˙OH quenching is limited by steric hindrance around the reactive C3 site.
Antioxidant capacity is pH-dependent: acidic conditions stabilize C3G’s flavylium cation, enhancing radical scavenging, while neutral pH promotes quinoidal forms, reducing efficacy [6]. Beyond direct scavenging, C3G activates the Nrf2 pathway, upregulating endogenous antioxidants (e.g., superoxide dismutase and catalase) [3]. This dual action mitigates oxidative stress in neuronal and metabolic tissues.
Table 2: C3G's Radical Scavenging Profile
Radical Type | Scavenging Efficiency | Structural Basis | Biological Consequence |
---|---|---|---|
Superoxide (O₂˙⁻) | High | Catechol B-ring electron donation | Prevents mitochondrial ROS burst |
Hydroxyl (˙OH) | Moderate | Steric hindrance at C3 position | Limited membrane peroxidation control |
Peroxyl (ROO˙) | High | Resonance stabilization of phenoxyl radical | Inhibits lipid peroxidation |
C3G disrupts pro-inflammatory signaling cascades via metabolite-mediated receptor interactions and transcriptional regulation.
C3G metabolites—notably protocatechuic acid (PCA) and phloroglucinaldehyde (PGA)—downregulate NF-κB and MAPK pathways, suppressing TNF-α, IL-6, and IL-1β synthesis [6] [7]. In murine microglia, PCA reduces cytokine secretion by >50% at 10 μM via IκBα stabilization, inhibiting NF-κB nuclear translocation [6].
C3G shifts microglia from pro-inflammatory M1 to anti-inflammatory M2 phenotypes by activating PPARγ [3]. This polarization decreases COX-2 and iNOS expression, reducing neurotoxic quinolinic acid and nitric oxide production. Consequently, synaptic toxicity and neuronal apoptosis are attenuated in Alzheimer’s models [5].
C3G counters Alzheimer’s pathology through amyloidogenesis suppression and autophagy restoration.
In APPswe/PS1ΔE9 transgenic mice, oral C3G (30 mg/kg/day) decreases soluble Aβ40/42 by 35–40% in the hippocampus [5]. This occurs via downregulation of β-secretase (BACE1) and presenilin-1, limiting amyloid precursor protein (APP) cleavage into neurotoxic peptides [8]. Molecular docking reveals C3G binds BACE1’s catalytic aspartate residues, impeding substrate access.
C3G activates autophagy flux by increasing LC3B-II conversion and LAMP-1 expression while degrading SQSTM1/p62 [5]. It stimulates TFEB, a master regulator of lysosomal biogenesis, via AMPK/SIRT1 signaling. Enhanced clearance of Aβ aggregates and phosphorylated tau results, improving synaptic plasticity markers (synaptophysin, PSD-95) and cognitive behavior in mice [8].
Table 3: Neuroprotective Targets of C3G in Alzheimer's Models
Molecular Target | Effect of C3G | Downstream Outcome | Experimental Evidence |
---|---|---|---|
BACE1 | Downregulation | Reduced Aβ40/42 production | 40% reduction in cortical Aβ plaques |
TFEB | Nuclear translocation | Autophagy gene activation | 2.5-fold increase in LC3B-II |
PPARγ | Activation | Microglial M2 polarization | 60% decrease in hippocampal IL-6 |
GSK-3β | Phosphorylation at Ser⁹ | Tau hyperphosphorylation inhibition | 50% lower p-tau (Thr²⁰⁵) levels |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7